8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one
Description
Properties
IUPAC Name |
8-hydroxy-6-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-7(2)16-12(14)11-9(6)4-8(15-3)5-10(11)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYICQTJIFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=C(C=C2O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415135 | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100560-66-5 | |
| Record name | 8-Hydroxy-6-methoxy-3,4-dimethyl-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100560-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Polyketide Synthase (PKS)-Mediated Pathways
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is biosynthesized in fungi through the polyketide synthase (PKS) pathway, a conserved mechanism for producing aromatic polyketides. In Penicillium canescens and Aspergillus species, the PKS system condenses one acetyl-CoA starter unit with six malonyl-CoA extender units to form a linear polyketide chain. Key domains within the PKS enzyme, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), orchestrate chain elongation, while a claisen cyclase (CLC) domain facilitates cyclization into the isocoumarin scaffold.
Table 1: Biosynthetic Parameters for Fungal Production
| Fungal Strain | Yield (mg/L) | Fermentation Duration | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Penicillium canescens | 12.5 | 14 days | PKS12, CLC, Methyltransferase | |
| Aspergillus malignus | 8.2 | 21 days | PKS8, ER, ADH |
Post-polyketide modifications include hydroxylation at C-8 by cytochrome P450 monooxygenases and O-methylation at C-6 via S-adenosylmethionine (SAM)-dependent methyltransferases. The final structure is stabilized by hydrogen bonding between the C-8 hydroxyl and the lactone carbonyl, as confirmed by X-ray crystallography.
Chemical Synthesis Strategies
Cyclization of Phenolic Acids
A widely employed method involves the acid-catalyzed cyclization of pre-functionalized phenolic acids. For example, 3,4-dimethyl-2,5-dihydroxybenzoic acid undergoes methoxylation at C-6 using iodomethane in the presence of potassium carbonate, followed by lactonization with sulfuric acid to yield the target compound.
Table 2: Cyclization Reaction Optimization
| Starting Material | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,4-dimethyl-2,5-dihydroxybenzoic acid | 110 | 6 | 58 | |
| 3,4-dimethyl-2-hydroxy-5-methoxybenzoic acid | 100 | 4 | 72 |
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group at C-5 onto the carbonyl carbon, forming the lactone ring. Methoxy and methyl groups remain intact under these conditions due to their electron-donating nature.
Claisen Condensation and Aldol Cyclization
An alternative route employs Claisen condensation between methyl 3,4-dimethyl-6-methoxysalicylate and acetyl chloride in the presence of sodium hydride. The resulting β-keto ester undergoes aldol cyclization under basic conditions to form the isochromenone core.
This method achieves a 65% yield with a reaction time of 8 hours at 80°C. Regioselectivity is ensured by steric hindrance from the 3,4-dimethyl groups, directing cyclization to the C-1 position.
Semi-Synthetic Modifications
Derivatization of Natural Precursors
This compound can be derived from simpler isocoumarins isolated from fungal extracts. For instance, 8-methoxymellein (isolated from Leptosphaeria sp.) undergoes demethylation at C-8 using boron tribromide, followed by selective methylation at C-6 with diazomethane.
Table 3: Semi-Synthetic Yield Comparison
| Precursor | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 8-Methoxymellein | , 0°C | 89 | |
| 6-Hydroxyisochromenone | Ether, RT | 94 |
Chemical Reactions Analysis
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of polygonolide .
Scientific Research Applications
Chemical Properties and Structure
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one belongs to the iso-chromene family. Its unique structure includes hydroxyl and methoxy substituents that enhance its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 220.22 g/mol. The compound's structure facilitates its interaction with biological molecules, making it a candidate for therapeutic development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
- Anticancer Properties : Studies have indicated that it may inhibit the growth of various cancer cell lines, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which is crucial in treating conditions like arthritis.
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on:
- Oncology : Its anticancer properties are being investigated for the development of new cancer therapies. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
- Neurology : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative damage to blood vessels.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Table 1: Summary of Key Research Findings
Notable Case Studies
- Cancer Cell Line Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of several human leukemia cell lines by inducing cell cycle arrest and apoptosis .
- Oxidative Stress Model : In vitro experiments indicated that this compound effectively scavenged free radicals and reduced markers of oxidative stress in cultured cells, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
- Inflammation Model : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammation .
Mechanism of Action
The mechanism by which polygonolide exerts its effects involves its interaction with various molecular targets and pathways. It inhibits oxidative stress and related downstream responses, including inflammatory diseases . The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is unique among isocoumarins due to its specific bioactive properties. Similar compounds include:
Resveratrol: A stilbenoid compound with antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with antioxidant and anti-inflammatory activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory effects.
Biological Activity
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is a compound belonging to the class of isochromenes, characterized by its unique molecular structure that includes hydroxyl and methoxy substituents. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 220.22 g/mol. Its structure features a fused iso-chromene ring system, which is crucial for its biological interactions. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups contributes significantly to its chemical reactivity and solubility in biological systems.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases. The mechanism involves modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. It selectively induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific metabolic pathways in cancer cells, particularly those involved in fatty acid oxidation .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation within cells, leading to oxidative stress that triggers apoptosis in cancer cells.
- Inhibition of Key Enzymes : It targets enzymes involved in fatty acid metabolism and energy production, disrupting the metabolic processes essential for cancer cell survival.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Hydroxychromone | Hydroxyl group at position 6 | Known for anti-inflammatory effects |
| 7-Methoxyflavone | Methoxy group at position 7 | Exhibits strong antioxidant activity |
| 3-Hydroxyflavone | Hydroxyl group at position 3 | Potent inhibitor of certain cancer cell lines |
| 5-Methoxyisocoumarin | Methoxy group at position 5 | Demonstrates antifungal properties |
This table illustrates how the specific arrangement of methyl and methoxy groups along with the hydroxyl functionality enhances the solubility and biological activity of this compound compared to its analogs.
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant scavenging activity comparable to standard antioxidants like ascorbic acid .
- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential .
- Cancer Cell Line Evaluation : Research involving various cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates, particularly in leukemia and breast cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the isochromenone core. For example, homoprotocatechuic acid derivatives can be cyclized under acidic conditions to form the chromenone backbone, followed by selective methoxylation and methylation. Key steps include:
- Core formation : Cyclocondensation using oxalyl chloride or acetic anhydride .
- Substituent introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperatures (60–80°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating pure product .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : 1H and 13C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the isochromenone ring) .
- X-ray crystallography : Resolves spatial arrangement of substituents; for example, hydrogen bonding between the 8-hydroxy group and the carbonyl oxygen stabilizes the crystal lattice .
- HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 263.0921 for C12H12O4) .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Methodology :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antioxidant activity : DPPH radical scavenging assay, comparing IC50 values to ascorbic acid .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
- Dose-response curves : Test activity across a wider concentration range (0.1–200 μM) to identify non-linear effects .
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl3 vs. ZnCl2) for Friedel-Crafts steps; ZnCl2 may reduce side-product formation .
- Solvent optimization : Replace DMF with acetonitrile to improve regioselectivity in methoxylation .
- Flow chemistry : Continuous-flow reactors enhance heat transfer and reduce reaction time for cyclization steps .
Q. What advanced techniques elucidate substituent effects on bioactivity?
- Methodology :
- SAR studies : Compare analogs (e.g., 8-hydroxy vs. 8-methoxy derivatives) in enzyme inhibition assays .
- Computational modeling : Density Functional Theory (DFT) calculates electron density at the 6-methoxy group to predict reactivity .
- Metabolite profiling : LC-MS identifies phase I/II metabolites to assess metabolic stability .
Q. How do steric and electronic factors influence stability under physiological conditions?
- Methodology :
- pH stability tests : Incubate compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature; methyl groups at C3/C4 increase thermal stability by 20°C compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
